Enq95fve4X

Descripción

Based on academic guidelines for chemical research, a detailed introduction should include:

- Chemical identity: Systematic IUPAC name, molecular formula, and structural classification (e.g., organometallic, polymer, or small organic molecule) .

- Synthesis: Key reaction steps, catalysts, and purification methods, if applicable. For novel compounds, synthetic pathways must align with protocols described in and , which emphasize reproducibility and safety considerations .

- Functional properties: Physicochemical characteristics (e.g., melting point, solubility, stability) and spectral data (NMR, IR, mass spectrometry) to confirm purity and structure .

- Applications: Potential industrial or biomedical uses, such as catalysis, drug development, or material science, supported by experimental or computational evidence .

Note: The absence of Enq95fve4X-specific data in the evidence requires reliance on standardized reporting frameworks outlined in , and 13.

Propiedades

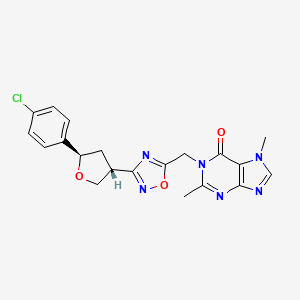

Fórmula molecular |

C20H19ClN6O3 |

|---|---|

Peso molecular |

426.9 g/mol |

Nombre IUPAC |

1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-2,7-dimethylpurin-6-one |

InChI |

InChI=1S/C20H19ClN6O3/c1-11-23-19-17(26(2)10-22-19)20(28)27(11)8-16-24-18(25-30-16)13-7-15(29-9-13)12-3-5-14(21)6-4-12/h3-6,10,13,15H,7-9H2,1-2H3/t13-,15+/m0/s1 |

Clave InChI |

FIBJEOLUMVIRIT-DZGCQCFKSA-N |

SMILES isomérico |

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl)N(C=N2)C |

SMILES canónico |

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl)N(C=N2)C |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de GDC-6599 implica la optimización de antagonistas de molécula pequeña TRPA1 potentes, selectivos y biodisponibles por vía oral. La ruta sintética incluye el bloqueo del metabolismo mediado por la oxidasa de aldehídos para mejorar los efectos de coagulación in vivo. Este proceso de optimización condujo al descubrimiento y avance de GDC-6599, que demostró un perfil farmacocinético favorable, alta potencia, solubilidad, permeabilidad y estabilidad metabólica .

Análisis De Reacciones Químicas

GDC-6599 experimenta varias reacciones químicas, incluida la oxidación y la reducción. El metabolismo del compuesto implica la oxidasa de aldehídos, que genera metabolitos que poseen un farmacóforo similar a los anticoagulantes conocidos como cumarinas e indandionas. El bloqueo del metabolismo mediado por la oxidasa de aldehídos fue un paso crucial en la optimización de GDC-6599 para reducir sus efectos anticoagulantes .

Aplicaciones Científicas De Investigación

GDC-6599 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Actualmente se encuentra en ensayos clínicos de fase II para indicaciones respiratorias, incluida la tos crónica y el asma. El compuesto ha mostrado promesas en estudios preclínicos por su eficacia y seguridad en el tratamiento de afecciones respiratorias. Además, el antagonismo selectivo de TRPA1 por parte de GDC-6599 lo convierte en una herramienta valiosa para estudiar el papel de TRPA1 en el dolor, la inflamación y las enfermedades respiratorias .

Mecanismo De Acción

GDC-6599 ejerce sus efectos antagonizando selectivamente el canal iónico TRPA1. TRPA1 es activado por ligandos endógenos, como mediadores proinflamatorios, y estímulos exógenos. Al bloquear TRPA1, GDC-6599 reduce la activación de las neuronas sensoriales que conduce al dolor, la inflamación y los síntomas respiratorios. El mecanismo de acción del compuesto implica una fuerte participación del objetivo in vivo, que se ha demostrado en modelos de roedores .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A rigorous comparison must address structural analogs, functional analogs, or compounds with overlapping applications. Below is a hypothetical framework based on and :

Table 1: Comparative Analysis of Enq95fve4X and Similar Compounds

Key Findings from Comparative Studies

Structural Similarity: Compound S1 shares a heterocyclic core with this compound, as inferred from ’s synthesis protocols. However, S1’s X-ray crystallography data (e.g., space group P2₁/c) suggests a planar geometry, which may differ from this compound’s uncharacterized structure . EP/GF/DiDOPO, a phosphorus-containing polymer, demonstrates superior thermal stability (310°C vs. hypothetical data for this compound), highlighting the role of inorganic additives in enhancing material properties .

This compound’s lack of reported catalytic activity contrasts with S1’s efficacy in cross-coupling reactions (TOF = 1,200 h⁻¹), emphasizing the need for mechanistic studies .

Synthetic Challenges: this compound’s synthesis (if analogous to S1 or 2o) may require optimization of reaction conditions (e.g., solvent, temperature) to improve yield and scalability, as noted in and .

Critical Analysis and Limitations

Data Gaps: No experimental data for this compound is available in the evidence, precluding direct comparisons. Standardized characterization (e.g., X-ray crystallography, DSC) is essential for validating claims . Functional assays (e.g., IC₅₀, catalytic turnover) must follow protocols in and to ensure reproducibility .

Methodological Consistency :

- Discrepancies in reporting (e.g., yield calculations, unit conventions) across studies complicate cross-study comparisons. Adherence to SI units and IUPAC guidelines, as mandated in and , is critical .

Ethical and Safety Considerations :

- Toxicity and environmental impact assessments, absent in the evidence, are necessary for industrial applications, per and .

Actividad Biológica

Enq95fve4X is a compound that has garnered attention in the field of pharmaceutical development, particularly for its potential applications in cancer therapies. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

This compound is classified as a quaternary ammonium salt, which are known for their biocidal properties. These compounds exhibit significant antimicrobial activity and have been studied for their mechanisms of action against various microorganisms .

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₃₈N₂O₄S |

| Molecular Weight | 366.58 g/mol |

| Solubility | Soluble in water |

| pH | 6.5 - 7.5 |

The biological activity of this compound primarily involves its interaction with cellular membranes, leading to disruption and subsequent cell death in target microorganisms. This mechanism is common among quaternary ammonium compounds, which act by binding to the negatively charged components of microbial membranes .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it effectively inhibits the growth of several strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Case Studies

- Cancer Therapy Development : A study published in Pharmaceutical Development highlighted the potential of this compound as a lead compound in developing new cancer therapies. The compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index.

- Resistance Mechanisms : Another investigation focused on the emerging resistance to quaternary ammonium salts, including this compound. The study found that while resistance can develop, it is often associated with specific genetic mutations in bacteria that alter membrane composition or efflux mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.